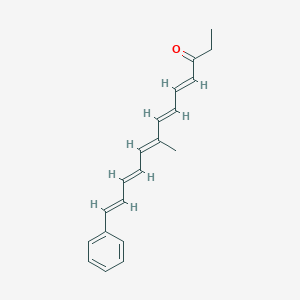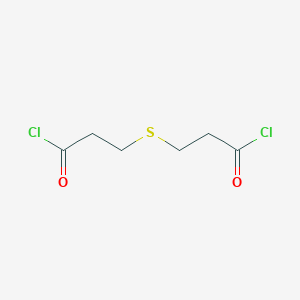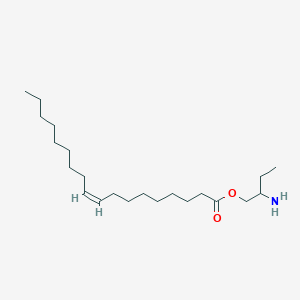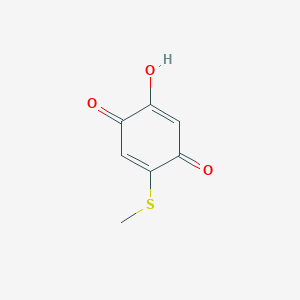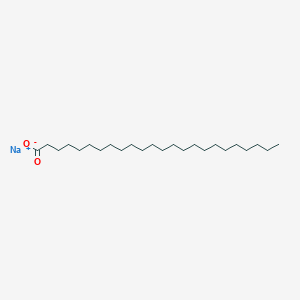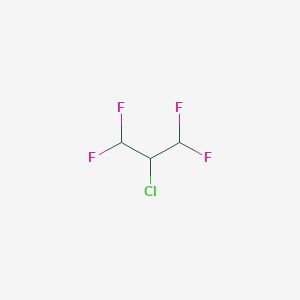
2-Chloro-1,1,3,3-tetrafluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,1,3,3-tetrafluoropropane, also known as HCFC-244bb, is a chemical compound that belongs to the family of hydrochlorofluorocarbons (HCFCs). It is a colorless gas that has been widely used as a refrigerant and a blowing agent for the production of foam insulation. However, due to its harmful effects on the environment, its use has been phased out in many countries under the Montreal Protocol.
Wirkmechanismus
The mechanism of action of 2-Chloro-1,1,3,3-tetrafluoropropane involves its ability to absorb and release heat during the refrigeration cycle. When it is compressed, it becomes a high-pressure gas that releases heat. When it is expanded, it becomes a low-pressure gas that absorbs heat. This cycle allows it to cool the surrounding environment.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2-Chloro-1,1,3,3-tetrafluoropropane. However, studies have shown that exposure to high concentrations of 2-Chloro-1,1,3,3-tetrafluoropropane can cause respiratory irritation, dizziness, and headaches.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-1,1,3,3-tetrafluoropropane has several advantages for use in laboratory experiments. It has a low boiling point, which makes it easy to handle and evaporate. It is also non-flammable and non-toxic, which makes it safe for use in enclosed spaces. However, its use is limited due to its harmful effects on the environment.
Zukünftige Richtungen
There are several future directions for the use of 2-Chloro-1,1,3,3-tetrafluoropropane. One potential application is its use as a refrigerant in air conditioning systems. Another potential application is its use as a blowing agent for the production of foam insulation. However, further research is needed to determine the potential environmental impact of these applications. Additionally, research is needed to develop more environmentally friendly alternatives to 2-Chloro-1,1,3,3-tetrafluoropropane.
Synthesemethoden
The synthesis of 2-Chloro-1,1,3,3-tetrafluoropropane involves the reaction of 2-chloro-1,1,1,3,3-pentafluoropropane with hydrogen chloride in the presence of a catalyst. The reaction yields 2-Chloro-1,1,3,3-tetrafluoropropane and hydrochloric acid as byproducts.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,1,3,3-tetrafluoropropane has been studied for its potential use as a replacement for chlorofluorocarbons (CFCs) and other ozone-depleting substances. It has been found to have a lower ozone depletion potential (ODP) than CFCs and a shorter atmospheric lifetime, which makes it a more environmentally friendly alternative.
Eigenschaften
CAS-Nummer |
19041-02-2 |
|---|---|
Produktname |
2-Chloro-1,1,3,3-tetrafluoropropane |
Molekularformel |
C3H3ClF4 |
Molekulargewicht |
150.5 g/mol |
IUPAC-Name |
2-chloro-1,1,3,3-tetrafluoropropane |
InChI |
InChI=1S/C3H3ClF4/c4-1(2(5)6)3(7)8/h1-3H |
InChI-Schlüssel |
TXTDSKOBDLHVMR-UHFFFAOYSA-N |
SMILES |
C(C(F)F)(C(F)F)Cl |
Kanonische SMILES |
C(C(F)F)(C(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



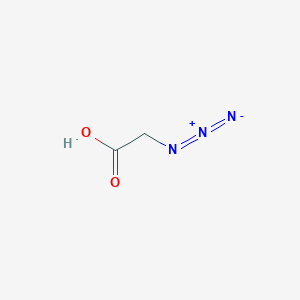
![N-[N-[(Phenylmethoxy)carbonyl]-L-leucyl]-L-methionine](/img/structure/B96783.png)

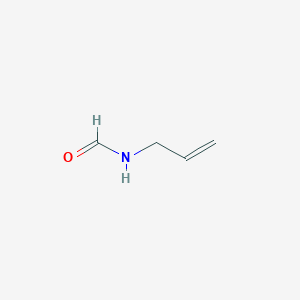
![Benzo[d]isoxazole-5-sulfonyl chloride](/img/structure/B96786.png)
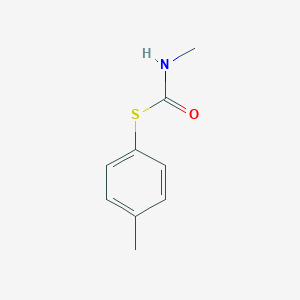
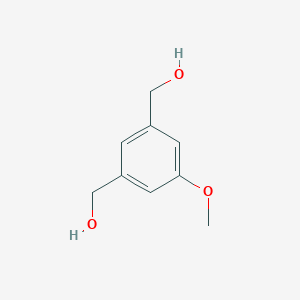
![Benzoic acid, 2,2'-([3,3'-bipyrazole]-4,4'-diyldicarbonyl)di-, dimethyl ester](/img/structure/B96791.png)
